2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes an acetylphenyl group, an imidazole ring, and an acetamide group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions.Chemical Reactions Analysis
The compound, due to its complex structure, can undergo a variety of chemical reactions. For instance, amines can react with alcohols to form esters, and with amines to form amides . Phenols, which are similar to a part of this compound, can undergo reactions such as ester rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Physical And Chemical Properties Analysis
The physical and chemical properties of amines, which are a part of this compound, depend on the number of alkyl or aryl groups attached to the nitrogen atom . Amines of low molar mass are quite soluble in water .Scientific Research Applications
Synthesis and Transformations of Heterocyclic Compounds
One of the primary applications of complex molecules related to the specified chemical is in the synthesis of new heterocyclic compounds. For instance, Jasiński et al. (2008) reported on the synthesis of new optically active 1H-imidazole 3-oxides with substituted acetate groups. These compounds can undergo transformations to yield 2,3-dihydro-1H-imidazole-2-thione derivatives via sulfur-transfer reactions, showcasing their versatility in generating biologically relevant heterocycles (Jasiński, M., Mlostoń, G., Linden, A., & Heimgartner, H., 2008).
Antitumor and Antibacterial Activities
Another significant area of application is in the development of compounds with potential antitumor and antibacterial activities. For example, Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, demonstrating significant antibacterial activity (Ramalingam, K., Ramesh, D., & Sreenivasulu, B., 2019). This research underscores the potential of complex acetamide derivatives in contributing to the discovery of new antibacterial agents.
Antioxidant Activity
Complex compounds containing imidazole and acetamide functionalities may also display significant antioxidant activities. This is evidenced by research focusing on coordination complexes constructed from pyrazole-acetamide derivatives, which showed considerable antioxidant activity in in vitro assays. These findings suggest that structurally related compounds could serve as leads for the development of new antioxidant agents, contributing to the mitigation of oxidative stress-related diseases (Chkirate, K. et al., 2019).
properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-19-16(25)9-22-15(10-23)8-20-18(22)27-11-17(26)21-14-6-4-13(5-7-14)12(2)24/h4-8,23H,3,9-11H2,1-2H3,(H,19,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWYLWCGPBLZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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